molecular formula C13H10O2S B428820 2-[2-(3-Thienyl)vinyl]benzoic acid

2-[2-(3-Thienyl)vinyl]benzoic acid

Cat. No.: B428820
M. Wt: 230.28g/mol
InChI Key: WCIBPFVZXNHONQ-WAYWQWQTSA-N
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Description

2-[2-(3-Thienyl)vinyl]benzoic acid is a benzoic acid derivative featuring a vinylthiophene group, making it a valuable building block in organic synthesis and medicinal chemistry research. While analytical data for this specific 3-thienyl isomer is limited, its structural analog has been identified as a key synthetic intermediate. For instance, the preparation method for the closely related 2-[2-(2-thienyl)vinyl]benzoic acid involves a two-step process of condensation and hydrolysis, starting from raw materials like 2-cyanobenzyl phosphonic acid ester and 2-formylthiophene . This underscores the utility of such compounds in multi-step synthetic routes. Researchers utilize these vinyl-substituted heterocyclic benzoic acids as precursors in cyclization reactions to access more complex tricyclic ketone structures, which are privileged scaffolds in pharmaceutical development . The compound is typically supplied as a solid and should be stored in a cool, dry place. As with all chemicals of this nature, proper safety data should be consulted prior to use. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28g/mol

IUPAC Name

2-[(Z)-2-thiophen-3-ylethenyl]benzoic acid

InChI

InChI=1S/C13H10O2S/c14-13(15)12-4-2-1-3-11(12)6-5-10-7-8-16-9-10/h1-9H,(H,14,15)/b6-5-

InChI Key

WCIBPFVZXNHONQ-WAYWQWQTSA-N

SMILES

C1=CC=C(C(=C1)C=CC2=CSC=C2)C(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C2=CSC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CSC=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

  • Antihistamine Properties : It serves as an intermediate in the synthesis of ketotifen, an antihistamine used for treating allergic conditions .
  • Potential Anti-inflammatory Effects : Research indicates that thiophene derivatives, including those related to 2-[2-(3-Thienyl)vinyl]benzoic acid, may exhibit significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : Compounds containing thiophene rings have been shown to possess antioxidant capabilities, which can protect against oxidative stress .

Industrial Applications

The industrial relevance of this compound extends to its role in synthesizing other chemical compounds:

  • Pharmaceutical Intermediates : As an essential building block for various drugs, including antihistamines and potential anti-cancer agents .
  • Material Science : Its derivatives are explored for applications in dyes and conductivity-based sensors due to the unique properties imparted by the thiophene structure .

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of reaction conditions for synthesizing this compound using different phosphonate esters. The findings indicated that varying the alkali concentration and reaction temperature significantly influenced the yield and purity of the product .

Case Study 2: Biological Evaluation

In another investigation, derivatives of thiophene compounds were evaluated for their anti-inflammatory effects in vitro. The results showed that these compounds could effectively inhibit the expression of inflammatory markers, suggesting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Positional Isomerism in Thienyl Substituents
  • 2-[2-(2-Thienyl)vinyl]benzoic acid (CAS: 1966-89-8): The positional isomer with a 2-thienyl group exhibits similar physical properties (melting point: 136–142°C) but differs in electronic effects due to sulfur positioning.
  • 4-(3-Thienyl)benzoic acid (CAS: 29886-64-4):
    Lacking the vinyl spacer, this compound has a direct 3-thienyl substitution on the benzoic acid. It shows a higher melting point (282–283°C ) due to stronger π-π stacking and hydrogen bonding, but reduced flexibility in electronic conjugation .

Substituted Phenylvinyl Analogs

Compounds synthesized by reacting isoanhydrides with aryl aldehydes () include:

  • (E)-2-(1-Carboxy-2-(4-hydroxyphenyl)vinyl)benzoic Acid (3c) :
    Substituted with a 4-hydroxyphenyl group, this derivative has a lower melting point (166–167°C ) and enhanced solubility in polar solvents due to the hydroxyl group. The electron-donating -OH group increases resonance stabilization .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
2-[2-(3-Thienyl)vinyl]benzoic acid C₁₃H₁₀O₂S 230.28 133–135 Moderate acidity, crystalline
2-[2-(2-Thienyl)vinyl]benzoic acid C₁₃H₁₀O₂S 230.28 136–142 Higher conjugation with sulfur
4-(3-Thienyl)benzoic acid C₁₁H₈O₂S 204.24 282–283 High thermal stability
Compound 3c () C₁₆H₁₂O₅ 284.27 166–167 Hydroxyl-enhanced solubility
Compound 3d () C₁₆H₁₂O₆ 300.27 175–177 Dual hydroxyl, H-bonding capacity

Reactivity and Stereochemical Outcomes

  • Catalytic Asymmetric Hydroboration :
    Thienylvinyl benzoates show divergent enantioselectivity based on thienyl substitution. For example, 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er ) in hydroboration reactions compared to 3-thienyl analogs (88:12 er ), likely due to steric and electronic differences near the reaction site .
  • Electrophilic Substitution : The 3-thienyl group in the target compound directs electrophiles to specific positions on the thiophene ring, whereas hydroxyl-substituted analogs (e.g., 3c, 3d) undergo sulfonation or esterification more readily .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[2-(3-Thienyl)vinyl]benzoic acid to improve yield and purity?

  • Methodological Answer : The synthesis involves Arbuzov’s rearrangement of 2-thenyl chloride to generate a phosphonate intermediate, followed by a reaction with 2-carbolylbenzaldehyde. Key optimization steps include:

  • Controlling stoichiometry and reaction temperature to minimize side products.
  • Adjusting polyphosphoric acid (PPA) concentration and reaction time during cyclization to enhance purity.
  • Monitoring intermediates via thin-layer chromatography (TLC) and optimizing hydrogenation parameters (e.g., H₂ pressure, catalyst type). Post-synthesis purification through recrystallization or column chromatography is critical .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Elemental analysis (C.H.N.) and UV-Vis spectroscopy provide foundational data on purity and electronic transitions (e.g., π→π* in the vinyl-thienyl system).
  • NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure and functional groups.
  • IR spectroscopy detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and vinyl C-H stretches.
  • Discrepancies in melting points or spectral data should prompt re-evaluation via HPLC for purity or X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How should researchers address contradictions in reported cyclization efficiencies of intermediates using different acid catalysts (e.g., PPA vs. H₂SO₄)?

  • Methodological Answer :

  • Conduct systematic studies comparing catalyst loadings, temperatures, and solvent systems (e.g., PPA vs. methanesulfonic acid).
  • Use kinetic analysis (e.g., in situ FTIR) to identify rate-limiting steps.
  • Perform computational modeling (DFT) to compare activation energies of acid-catalyzed pathways. Experimental validation with controlled moisture levels can resolve discrepancies due to hydrolysis side reactions .

Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • Synthesize radiolabeled analogs (e.g., ¹⁴C at the vinyl position) for tracking via LC-MS/MS .
  • Use in vitro assays with liver microsomes to identify phase I metabolites (oxidation, hydrolysis).
  • Study phase II pathways (glucuronidation, sulfation) using hepatocyte models.
  • Validate metabolite structures with high-resolution MS/MS and NMR , complemented by in silico tools (e.g., Meteor Nexus) to predict reactive sites .

Q. How can the coordination chemistry of this compound be exploited in designing metal-organic frameworks (MOFs) or catalysts?

  • Methodological Answer :

  • Functionalize the carboxylic acid group for coordination with metals (e.g., Cu²⁺, Pd⁰).
  • Use titration experiments (UV-Vis, potentiometry) to determine binding constants.
  • Synthesize MOFs via solvothermal methods with metal nodes (e.g., Zr₆ clusters) and characterize porosity via BET analysis .
  • Test catalytic efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) and confirm structural stability post-reaction via PXRD .

Q. What methodologies resolve discrepancies in the reported biological activity of derivatives across different cell lines?

  • Methodological Answer :

  • Standardize assay conditions (cell passage number, serum-free vs. serum-containing media).
  • Validate compound solubility using dynamic light scattering (DLS) to exclude aggregation artifacts.
  • Generate dose-response curves (IC₅₀) across multiple cell lines (e.g., HeLa vs. HEK293) to assess selectivity.
  • Conduct mechanistic profiling (e.g., RNA-seq, phosphoproteomics) to identify off-target effects. Collaborative inter-laboratory studies reduce variability .

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